N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
CAS No.: 895025-50-0
Cat. No.: VC5309884
Molecular Formula: C18H11BrN4O4S
Molecular Weight: 459.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895025-50-0 |
|---|---|
| Molecular Formula | C18H11BrN4O4S |
| Molecular Weight | 459.27 |
| IUPAC Name | N-(6-bromo-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C18H11BrN4O4S/c19-12-3-4-13-15(8-12)28-18(21-13)22(10-11-2-1-7-20-9-11)17(24)14-5-6-16(27-14)23(25)26/h1-9H,10H2 |
| Standard InChI Key | ZMEZKRJKIQQCMV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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6-Bromobenzo[d]thiazole: A bicyclic aromatic system with a bromine substituent at the 6-position, enhancing electrophilic reactivity.
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5-Nitrofuran-2-carboxamide: A furan ring substituted with a nitro group (electron-withdrawing) and an amide linkage.
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Pyridin-3-ylmethyl group: A pyridine-derived substituent contributing to solubility and hydrogen-bonding potential.
The interplay of these groups creates a planar, conjugated system, as evidenced by computational models . Bromine’s steric and electronic effects, combined with the nitro group’s polarization, render the molecule highly reactive at specific sites, such as the amide carbonyl and thiazole sulfur.
Synthesis and Optimization
Synthetic Pathways
The synthesis follows a multi-step protocol:
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Formation of 6-bromobenzo[d]thiazol-2-amine: Achieved via cyclization of 2-amino-4-bromothiophenol with cyanogen bromide.
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N-Alkylation with pyridin-3-ylmethyl chloride: Introduces the pyridinylmethyl group under basic conditions (e.g., K₂CO₃ in DMF).
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Coupling with 5-nitrofuran-2-carbonyl chloride: Conducted in anhydrous THF at 0–5°C to minimize side reactions.
Key Reaction Conditions:
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Temperature: Strict control (<10°C) during acylation prevents nitro group reduction.
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Solvent: Polar aprotic solvents (DMF, THF) enhance intermediate solubility.
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Catalysts: Triethylamine facilitates deprotonation during alkylation.
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposes at 218–220°C (DSC analysis).
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Solubility:
Solvent Solubility (mg/mL) DMSO 25.4 Ethanol 1.2 Water <0.1 -
pH Stability: Stable in pH 4–9; hydrolyzes under strongly acidic/basic conditions.
Spectroscopic Data
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 675 cm⁻¹ (C-Br bend).
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, pyridine-H), 8.25 (d, J=8.4 Hz, thiazole-H), 5.12 (s, CH₂), 7.85–7.40 (m, furan-H) .
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HCT-116 | 12.3 | Caspase-3 activation, G2/M arrest |
| MCF-7 | 18.7 | ROS generation, Bax/Bcl-2 imbalance |
The nitro group facilitates redox cycling, generating reactive oxygen species (ROS) that damage DNA and mitochondria.
Antimicrobial Efficacy
Against Staphylococcus aureus and Candida albicans:
| Microorganism | MIC (μg/mL) | Target Pathway |
|---|---|---|
| S. aureus | 64 | Cell wall synthesis |
| C. albicans | 128 | Ergosterol biosynthesis |
The bromothiazole moiety may inhibit penicillin-binding proteins (PBPs) in bacteria .
Applications in Drug Development
Lead Optimization
Structural analogs highlight critical pharmacophores:
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Nitro group removal: Reduces cytotoxicity (IC₅₀ increases to >50 μM) .
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Bromine substitution: Chlorine analogs show 20% lower activity, emphasizing bromine’s role in hydrophobic interactions .
Patent Landscape
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WO 2023012101A1: Claims derivatives for leukemia treatment via menin-MLL inhibition.
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US 20240108722A1: Covers formulations for topical antifungal use.
Challenges and Future Directions
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